molecular formula C39H56O4 B13394008 (3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate

(3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B13394008
M. Wt: 588.9 g/mol
InChI Key: NIKLINODNHPPMX-UHFFFAOYSA-N
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Description

The compound (3a,5a,5b,8,8,11a-Hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core cyclopenta[a]chrysen structure This is achieved through a series of cyclization reactions, often involving catalysts and specific reaction conditions to ensure the correct formation of the rings

The final step involves the esterification of the 3-(3,4-dihydroxyphenyl)prop-2-enoic acid with the cyclopenta[a]chrysen derivative. This is typically carried out under acidic conditions, using reagents like sulfuric acid or p-toluenesulfonic acid as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents. Continuous flow reactors and automated synthesis systems could be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The double bonds in the prop-2-enoate moiety can be reduced to single bonds using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones from phenolic groups.

    Reduction: Saturated esters from the reduction of double bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For example, its antioxidant activity is attributed to the ability of the phenolic groups to donate hydrogen atoms and neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and ring systems, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research and development.

Properties

Molecular Formula

C39H56O4

Molecular Weight

588.9 g/mol

IUPAC Name

(3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl) 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3

InChI Key

NIKLINODNHPPMX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C

Origin of Product

United States

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